![molecular formula C20H24N2O3 B5620656 2-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5620656.png)
2-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]isoquinolin-1(2H)-one
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Overview
Description
"2-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]isoquinolin-1(2H)-one" is a complex organic compound. Its structure features multiple functional groups and rings, including isoquinoline and spiro configurations.
Synthesis Analysis
- Synthesis of Spiro Heterocycles: Compounds with structural similarities, like 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, have been synthesized and examined for their activity, shedding light on the synthesis approach of related spiro heterocycles (Cohen, Banner, & Lopresti, 1978).
Molecular Structure Analysis
- Molecular Structure of Related Compounds: Studies on similar compounds like 1-Benzyl-5-methoxy-2′,3-dimethyl-4,6-dioxa-2-azaspiro[bicyclo[3.2.0]hept-2-ene-7,4′-isoquinoline]-1′,3′(2′H,4′H)-dione provide insights into the molecular structure and the conformation of the rings in the compound (Fun, Quah, Huang, & Yu, 2011).
Chemical Reactions and Properties
- Analgesic Activity of Spiro Heterocycles: Research on analog compounds has shown significant activity in analgesic assays, which can be relevant in understanding the chemical reactions and properties of the target compound (Cohen, Banner, & Lopresti, 1978).
Physical Properties Analysis
- Crystal Structure of Related Compounds: The crystal structure of similar compounds, such as 1-Benzyl-5-methoxy-2′,3-dimethyl-4,6-dioxa-2-azaspiro[bicyclo[3.2.0]hept-2-ene-7,4′-isoquinoline]-1′,3′(2′H,4′H)-dione, provides a basis for understanding the physical properties of the compound (Fun, Quah, Huang, & Yu, 2011).
Chemical Properties Analysis
- Chemical Reactions of Spiro Heterocycles: Insights into the chemical properties can be gained from studies on similar spiro heterocycles, which have shown various biological activities and chemical reactivity patterns (Cohen, Banner, & Lopresti, 1978).
properties
IUPAC Name |
2-[2-(9-oxa-2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-18(22-10-3-7-20(15-22)8-12-25-13-9-20)14-21-11-6-16-4-1-2-5-17(16)19(21)24/h1-2,4-6,11H,3,7-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDRVOATEWKLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)CN(C1)C(=O)CN3C=CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]isoquinolin-1(2H)-one |
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